5-Bromopyridine-3-sulfinic acid 5-Bromopyridine-3-sulfinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17379269
InChI: InChI=1S/C5H4BrNO2S/c6-4-1-5(10(8)9)3-7-2-4/h1-3H,(H,8,9)
SMILES:
Molecular Formula: C5H4BrNO2S
Molecular Weight: 222.06 g/mol

5-Bromopyridine-3-sulfinic acid

CAS No.:

Cat. No.: VC17379269

Molecular Formula: C5H4BrNO2S

Molecular Weight: 222.06 g/mol

* For research use only. Not for human or veterinary use.

5-Bromopyridine-3-sulfinic acid -

Specification

Molecular Formula C5H4BrNO2S
Molecular Weight 222.06 g/mol
IUPAC Name 5-bromopyridine-3-sulfinic acid
Standard InChI InChI=1S/C5H4BrNO2S/c6-4-1-5(10(8)9)3-7-2-4/h1-3H,(H,8,9)
Standard InChI Key LFESBFLGGCMSDM-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC=C1Br)S(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Composition

The molecular formula of 5-bromopyridine-3-sulfinic acid is C₅H₄BrNO₂S, with a molecular weight of 222.06 g/mol. The pyridine ring provides aromaticity, while the electron-withdrawing bromine and sulfinic acid groups influence its electronic structure. The sulfinic acid moiety (-SO₂H) is less acidic than its sulfonic acid analog (-SO₃H), with typical pKa values for sulfinic acids ranging between 1.5–2.5 .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₅H₄BrNO₂S
Molecular Weight222.06 g/mol
Density2.0±0.1 g/cm³ (analog estimate)
Melting Point>300°C (decomposes)

Synthesis and Reaction Pathways

Direct Synthesis Strategies

StepReagents/ConditionsYield
SulfonationSO₂, H₂SO₄, 100°C~60%
ReductionLiAlH₄, THF, 0°C~45%

Physicochemical Properties

Acidity and Solubility

The sulfinic acid group confers moderate acidity, with an estimated pKa of 1.8–2.2 . This is less acidic than sulfonic acids (pKa ~ -6) but stronger than carboxylic acids (pKa ~ 4–5). The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in non-polar solvents.

Thermal Stability

Analogous compounds like 5-bromo-3-pyridinesulfonic acid exhibit decomposition temperatures above 300°C , suggesting similar stability for the sulfinic acid derivative.

Applications in Organic Synthesis

Cross-Coupling Reactions

5-Bromopyridine-3-sulfinic acid’s bromine atom enables participation in Sonogashira or Suzuki couplings. For instance, palladium-catalyzed reactions with terminal alkynes could yield alkynylated pyridines, valuable in pharmaceutical intermediates .

Sulfinic Acid Reactivity

The -SO₂H group can undergo:

  • Oxidation: To sulfonic acids using hydrogen peroxide.

  • Nucleophilic substitution: With amines or thiols to form sulfonamides or thioesters.

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